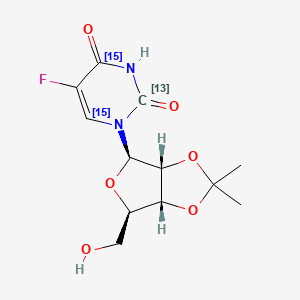![molecular formula C8H4N2S B14753198 Thiireno[b]quinoxaline CAS No. 286-91-9](/img/structure/B14753198.png)
Thiireno[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiireno[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a thiirene ring and a quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiireno[b]quinoxaline typically involves the cyclo-condensation of appropriate precursors. One common method includes the reaction of 3-aminoquinoxaline-2-thiol with α-haloketones in the presence of acetic acid . This reaction proceeds through a one-pot cyclo-condensation process, resulting in the formation of the this compound ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation, ultrasound irradiation, and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Thiireno[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
Thiireno[b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of thiireno[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinoxaline have been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction can lead to the downregulation of key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Thiireno[b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline 1,4-di-N-oxides: Known for their antibacterial and anticancer activities.
Pyrrolo[3,2-b]quinoxaline: Studied for their kinase inhibitory properties.
Phenazines: Compounds like iodinin and myxin, which have antibiotic and antifungal activities.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and diverse applications in various scientific fields
特性
CAS番号 |
286-91-9 |
|---|---|
分子式 |
C8H4N2S |
分子量 |
160.20 g/mol |
IUPAC名 |
thiireno[2,3-b]quinoxaline |
InChI |
InChI=1S/C8H4N2S/c1-2-4-6-5(3-1)9-7-8(10-6)11-7/h1-4H |
InChIキー |
YEEQOWREUIZORH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
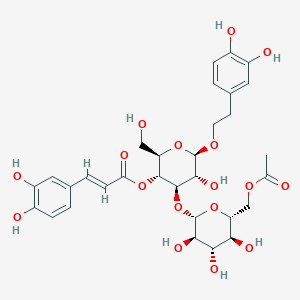
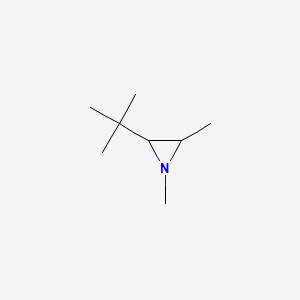

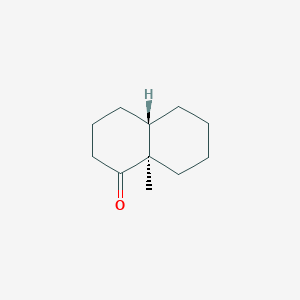
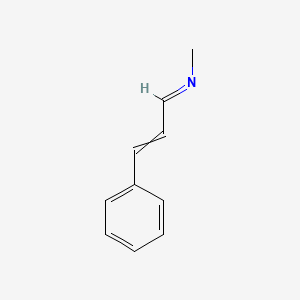
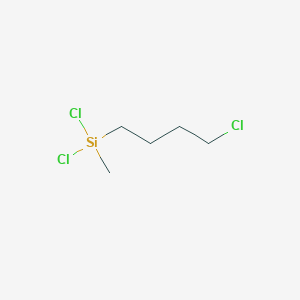
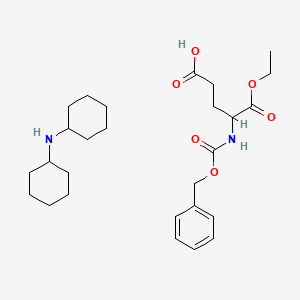
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
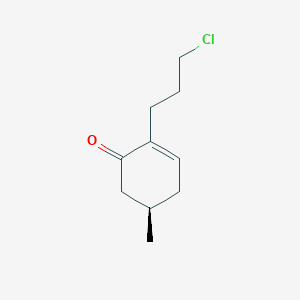
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
